molecular formula C17H17NO4S B5084046 N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide

N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide

Cat. No. B5084046
M. Wt: 331.4 g/mol
InChI Key: DKKJDWMWGSSIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide, also known as MDMA, ecstasy, or Molly, is a synthetic drug that has been widely used recreationally. Despite its popularity, MDMA has also been studied for its potential therapeutic effects, particularly in the treatment of post-traumatic stress disorder (PTSD).

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are involved in the regulation of mood, emotion, and reward. The release of these neurotransmitters can lead to feelings of euphoria, increased empathy, and decreased anxiety.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide has a number of biochemical and physiological effects on the body. These effects include increased heart rate, blood pressure, and body temperature. N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide can also cause dehydration, muscle tension, and jaw clenching. In rare cases, N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide use can lead to serotonin syndrome, a potentially life-threatening condition.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide has a number of advantages and limitations for use in lab experiments. One advantage is that N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide can be easily synthesized in a laboratory setting using commonly available chemicals and equipment. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide has a well-established mechanism of action and has been extensively studied in both animal and human models. However, limitations include the potential for adverse effects, the need for careful dosing, and the fact that N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide is a controlled substance, which can limit its availability for research purposes.

Future Directions

There are a number of future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide. One area of focus is the use of N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide in the treatment of PTSD. Clinical trials have shown promising results, and further research is needed to determine the optimal dosing and treatment protocols. Additionally, research is needed to better understand the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide use and to develop strategies to minimize potential risks. Finally, there is a need for research on the use of N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide in the treatment of other psychiatric disorders, such as anxiety and depression.

Synthesis Methods

N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide is synthesized through a multi-step chemical process that involves the reaction of safrole with hydrochloric acid, followed by the addition of methylamine and reduction with sodium borohydride. The resulting product is then purified and crystallized to produce pure N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide. While the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide is relatively complex, it can be performed in a laboratory setting using commonly available chemicals and equipment.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide has been studied for its potential therapeutic effects, particularly in the treatment of PTSD. Research has shown that N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide can increase feelings of empathy and trust, which may be beneficial in the context of therapy. N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide has also been studied for its potential use in the treatment of anxiety, depression, and addiction.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3,4-dimethoxybenzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-19-13-6-4-12(8-15(13)20-2)17(23)18-9-11-3-5-14-16(7-11)22-10-21-14/h3-8H,9-10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKJDWMWGSSIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=S)NCC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.